ethyl 7-amino-5-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 7-amino-5-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound with a complex structure that includes an oxadiazole ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-5-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxylate group .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow reaction conditions, which offer advantages such as improved yield and purity. This method involves the use of specific catalysts and controlled reaction environments to ensure the efficient synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-5-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the oxadiazole ring.
Reduction: This reaction can be used to reduce the nitro groups to amino groups.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 7-amino-5-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of ethyl 7-amino-5-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antibacterial and antiviral properties.
1,3,4-Oxadiazole: Widely studied for its anticancer and antioxidant activities.
1,2,3-Oxadiazole:
Uniqueness
Ethyl 7-amino-5-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate is unique due to its fused ring structure, which combines the properties of both oxadiazole and pyridine rings. This structure provides enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 7-amino-5-(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-3-22-15(20)10-11(16)13-14(19-23-18-13)17-12(10)8-4-6-9(21-2)7-5-8/h4-7H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIOFPJWVYDLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NON=C2N=C1C3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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